An In-depth Technical Guide to Methyl 3-cyano-1H-indole-7-carboxylate (CAS 443144-24-9)
An In-depth Technical Guide to Methyl 3-cyano-1H-indole-7-carboxylate (CAS 443144-24-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-cyano-1H-indole-7-carboxylate is a synthetically valuable indole derivative that serves as a crucial building block in medicinal and organic chemistry.[1] With the CAS number 443144-24-9, this compound has garnered interest for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and an exploration of its biological significance and potential mechanisms of action.
Chemical and Physical Properties
Methyl 3-cyano-1H-indole-7-carboxylate is a solid at room temperature with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] It is characterized by the presence of a cyano group at the 3-position and a methyl carboxylate group at the 7-position of the indole scaffold, which imparts unique chemical and biological properties.[1]
Table 1: Physicochemical Properties of Methyl 3-cyano-1H-indole-7-carboxylate
| Property | Value | Reference |
| CAS Number | 443144-24-9 | [1] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| IUPAC Name | methyl 3-cyano-1H-indole-7-carboxylate | [1] |
| Physical Form | Solid | |
| Density | ~1.33 g/cm³ | [1] |
| Storage | Room temperature, sealed in a dry environment | [1] |
Note: Specific melting and boiling points are not consistently reported in the literature; however, related indole carboxylates have melting points in the range of 208–259°C.[1]
Spectroscopic Data
Characterization of Methyl 3-cyano-1H-indole-7-carboxylate is typically achieved through a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for Characterization
| Technique | Expected Peaks/Signals | Reference |
| ¹H NMR | Ester methyl protons (~3.9 ppm) | [1] |
| ¹³C NMR | Cyano carbon (~115 ppm) | [1] |
| IR Spectroscopy | C≡N stretch (~2200 cm⁻¹), C=O stretch (~1700 cm⁻¹) | [1] |
| Mass Spectrometry | [M+H]⁺ at m/z 201.06586 (predicted) | [2] |
Experimental Protocols
Synthesis
A common synthetic route to Methyl 3-cyano-1H-indole-7-carboxylate involves the cyanation of a brominated indole intermediate followed by esterification.
Experimental Protocol: Synthesis via Cyanation and Esterification
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Bromination: A suitable indole precursor, such as methyl 1H-indole-7-carboxylate, is subjected to bromination at the 3-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile).
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Cyanation: The resulting 3-bromoindole derivative undergoes a metal-mediated cyanation reaction. A notable method involves heating the brominated intermediate with copper(I) cyanide (CuCN) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at temperatures ranging from 100–140°C for 3–24 hours.[1] This Ullmann-type coupling reaction substitutes the bromide with a cyano group.
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Esterification (if starting from the carboxylic acid): If the precursor is 3-cyano-1H-indole-7-carboxylic acid, esterification is performed using methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or with a coupling agent such as thionyl chloride (SOCl₂).[1]
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Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield pure Methyl 3-cyano-1H-indole-7-carboxylate.
Characterization Workflow
The following workflow outlines the standard procedure for the characterization of the synthesized compound.
Caption: Experimental workflow for synthesis and characterization.
Biological Activity and Signaling Pathways
Methyl 3-cyano-1H-indole-7-carboxylate has been identified as a compound of interest due to its diverse biological activities. It is reported to have potential as an anticancer, antiviral, and anti-inflammatory agent.[1]
Anticancer Activity and Potential Mechanism
Studies have indicated that this compound can induce apoptosis in various cancer cell lines.[1] While the precise molecular targets are still under investigation, the broader class of indole compounds has been shown to modulate key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer. Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to decreased cell growth and induction of apoptosis.
Although direct experimental evidence for Methyl 3-cyano-1H-indole-7-carboxylate is pending, a plausible mechanism of its anticancer action could involve the inhibition of the PI3K/Akt/mTOR pathway.
Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR pathway.
Applications in Research and Drug Development
The unique structure of Methyl 3-cyano-1H-indole-7-carboxylate, featuring both an ester and a nitrile group, allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] It serves as a direct precursor to 3-cyano-1H-indole-7-carboxylic acid, a key intermediate in various synthetic pathways.[1] Its potential to modulate critical cellular signaling pathways makes it an attractive scaffold for the development of novel therapeutic agents, particularly in oncology and immunology.
Safety Information
Methyl 3-cyano-1H-indole-7-carboxylate is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound, as it may cause skin, eye, and respiratory irritation.[1]
Conclusion
Methyl 3-cyano-1H-indole-7-carboxylate is a promising heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its versatile chemical nature and diverse biological activities warrant further investigation to fully elucidate its therapeutic potential and mechanisms of action. This guide provides a foundational resource for researchers and scientists working with this compound.
